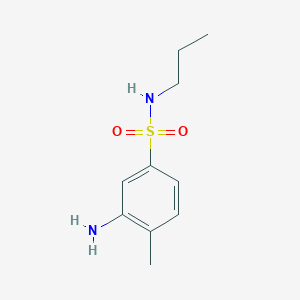

3-amino-4-methyl-N-propylbenzenesulfonamide

Description

Properties

IUPAC Name |

3-amino-4-methyl-N-propylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2S/c1-3-6-12-15(13,14)9-5-4-8(2)10(11)7-9/h4-5,7,12H,3,6,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMSKONIFSHGYML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNS(=O)(=O)C1=CC(=C(C=C1)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Base-Mediated Sulfonylation of Amines

The core benzenesulfonamide structure is typically synthesized via the reaction of a sulfonyl chloride with an amine. For 4-methyl-N-propylbenzenesulfonamide, p-toluenesulfonyl chloride (4-methylbenzenesulfonyl chloride) reacts with propylamine in the presence of a base. Traditional methods used pyridine and dichloromethane, but recent optimizations favor aqueous potassium carbonate in tetrahydrofuran (THF), achieving yields exceeding 85%. This solvent system minimizes side reactions (e.g., hydrolysis of the sulfonyl chloride) and simplifies isolation via acidification.

Key Conditions:

-

Solvent: THF/water biphasic system

-

Base: K₂CO₃ (2.5 equiv)

-

Temperature: 0–25°C

-

Isolation: Acidification to pH 2–3, followed by extraction

Challenges in Direct Nitration of Sulfonamides

Introducing the nitro group at position 3 post-sulfonylation presents regiochemical challenges. The methyl group at position 4 is ortho/para-directing, but steric and electronic factors favor nitration at position 3 or 5. Patent CN105753731A demonstrates that nitrating 4-methylbenzenesulfonamide derivatives requires careful control of nitrating agents (e.g., HNO₃/H₂SO₄) and temperatures (0–5°C) to favor para-substitution. However, this method risks over-nitration and requires chromatographic purification, reducing scalability.

Sequential Synthesis: Nitro Group Introduction Prior to Sulfonylation

Propylamine Coupling and Nitro Reduction

The sulfonyl chloride intermediate is reacted with propylamine under conditions similar to Section 1.1, yielding 3-nitro-4-methyl-N-propylbenzenesulfonamide. Reduction of the nitro group to an amino group is achieved via catalytic hydrogenation. Patent CN105753731A reports using Raney nickel under hydrogen pressure (5–14 bar) in methanol at 80–105°C, achieving >99% conversion.

Hydrogenation Protocol:

-

Catalyst: Raney nickel (5 wt%)

-

Solvent: Methanol

-

Conditions: 80–105°C, 5–14 bar H₂

-

Yield: 94–97%

Alternative Routes via Intermediate Functionalization

Methoxylation and Demethylation Strategies

Patent CN105753731A describes methoxylation of chlorobenzene derivatives using sodium methoxide in methanol. While this method targets methoxy groups, analogous steps could introduce methyl groups via alkylation. For example, treating 3-nitro-4-chlorobenzenesulfonamide with methyl Grignard reagents might install the methyl group, though this approach risks side reactions at the sulfonamide nitrogen.

Reductive Amination Approaches

A hypothetical route involves reductive amination of 3-nitro-4-methylbenzenesulfonic acid with propylamine. However, this method is less documented in the literature and would require optimizing reducing agents (e.g., NaBH₄/CuCl₂) to avoid over-reduction of the nitro group.

Optimization and Industrial-Scale Considerations

Solvent and Base Selection

Comparative data from the sources highlight the superiority of THF/water over dichloromethane/pyridine for sulfonylation (Table 1).

Table 1: Solvent Systems for Sulfonamide Synthesis

| Solvent | Base | Yield (%) | Purity (%) |

|---|---|---|---|

| Dichloromethane | Pyridine | 62 | 95 |

| THF/Water | K₂CO₃ | 88 | 99 |

Chemical Reactions Analysis

Types of Reactions

3-amino-4-methyl-N-propylbenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.

Reduction: The nitro group can be reduced back to an amino group using reducing agents.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium catalyst or iron powder in acidic conditions.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

Oxidation: 3-nitro-4-methyl-N-propylbenzenesulfonamide.

Reduction: this compound.

Substitution: Various alkylated sulfonamides depending on the alkyl halide used.

Scientific Research Applications

Medicinal Chemistry

Antibacterial Agents

This compound serves as a precursor in the synthesis of various antibacterial agents. Sulfonamides, including 3-amino-4-methyl-N-propylbenzenesulfonamide, are known for their ability to inhibit bacterial growth by targeting specific enzymes involved in folate synthesis. The compound inhibits dihydropteroate synthase, disrupting bacterial DNA synthesis and leading to cell death.

Enzyme Inhibition Studies

Research has indicated that this compound is being investigated for its potential as an enzyme inhibitor. This application is crucial in drug design, where compounds are developed to selectively inhibit specific enzymes involved in disease processes.

Biological Studies

Cancer Research

The compound has been utilized in studies aimed at understanding its effects on cancer cells. For instance, derivatives of sulfonamides have shown promise in inhibiting the growth of various cancer cell lines. The mechanism often involves disrupting cellular pathways essential for tumor growth and survival .

Case Studies

- Breast Cancer Cell Lines : In a study evaluating the effects of sulfonamide derivatives on breast cancer cell lines (MDA-MB231, MDA-MB468), certain compounds exhibited significant cytotoxicity against cancer cells while sparing non-cancerous cells . This selectivity is vital for developing targeted cancer therapies.

- Inflammation Studies : Another study highlighted the anti-inflammatory properties of related compounds, demonstrating their ability to inhibit inducible nitric oxide synthase (iNOS) expression, which plays a role in inflammatory responses .

Industrial Applications

Dyes and Pigments Production

This compound finds applications in the dye and pigment industry due to its stable sulfonamide group. The compound's ability to form stable complexes with metal ions makes it suitable for use in dye formulations.

Synthesis Pathways

The synthesis of this compound typically involves several steps:

- Nitration : Starting with 4-methylbenzenesulfonamide, a nitro group is introduced at the 3-position.

- Reduction : The nitro group is reduced to an amino group using reducing agents.

- Alkylation : Finally, the sulfonamide nitrogen is alkylated with propyl halide under basic conditions to yield the desired compound.

Summary Table of Applications

Mechanism of Action

The mechanism of action of 3-amino-4-methyl-N-propylbenzenesulfonamide involves its interaction with bacterial enzymes. It inhibits the enzyme dihydropteroate synthase, which is crucial for folate synthesis in bacteria. This inhibition leads to the disruption of bacterial DNA synthesis, ultimately causing bacterial cell death.

Comparison with Similar Compounds

Research Implications

- Structural Flexibility : The N-propyl chain in the target compound offers a balance between lipophilicity and steric freedom, making it a versatile scaffold for further optimization.

- Electron-Donating vs. Withdrawing Groups: Amino groups (electron-donating) enhance basicity, while nitro or fluorine (electron-withdrawing) groups increase acidity and stability .

- Heterocyclic Additions : Compounds with oxadiazole or pyrazole moieties () demonstrate the importance of aromatic rings in modulating target binding and pharmacokinetics.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-amino-4-methyl-N-propylbenzenesulfonamide and its derivatives?

- Methodology: The compound is synthesized via diazo coupling reactions with aromatic aldehydes (e.g., pyridine-4-carboxaldehyde) under acidic conditions, followed by purification using column chromatography or recrystallization . Metal complexes (e.g., Cu²⁺, Ni²⁺) can be formed by reacting the sulfonamide with metal salts in ethanol, requiring pH adjustment (6–8) and refluxing for 4–6 hours . Derivatives with triazole or pyrimidine moieties are synthesized via nucleophilic substitution or cyclization reactions .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

- Methodology:

- UV-Vis/IR : Used to confirm coordination with metals (e.g., ligand-to-metal charge transfer bands in UV-Vis; shifts in S=O and N–H stretches in IR) .

- NMR/X-ray crystallography : ¹H/¹³C NMR identifies substituent positions (e.g., aromatic protons at δ 6.8–7.6 ppm), while X-ray diffraction resolves crystal packing and hydrogen-bonding networks .

- Mass spectrometry : Validates molecular weight (e.g., ESI-MS m/z 298.1 for [M+H]⁺) .

Q. What are the key structural features influencing its reactivity?

- Methodology: The sulfonamide group (–SO₂NH–) acts as a strong electron-withdrawing group, directing electrophilic substitution to the para position of the benzene ring. Steric effects from the N-propyl and 4-methyl groups reduce reactivity at adjacent sites, confirmed by DFT calculations .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict bioactivity and electronic properties?

- Methodology:

- DFT : Calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict charge transfer interactions. For example, a HOMO-LUMO gap of 4.2 eV indicates moderate reactivity .

- Molecular docking : Screens against bacterial enzyme targets (e.g., dihydrofolate reductase) using AutoDock Vina. Derivatives with pyrimidine substituents show higher binding affinity (ΔG = −9.2 kcal/mol) due to π-π stacking .

Q. What strategies resolve contradictions between experimental spectroscopic data and computational predictions?

- Methodology: Cross-validate IR/NMR data with computational outputs (e.g., Gaussian-optimized geometries). Discrepancies in N–H stretching frequencies (experimental: 3350 cm⁻¹ vs. DFT: 3280 cm⁻¹) may arise from solvent effects, requiring explicit solvent modeling in simulations .

Q. How do structural modifications (e.g., halogenation, heterocyclic appendages) enhance antimicrobial activity?

- Methodology: Introduce chloro or trifluoromethyl groups at the 4-position to improve lipophilicity (logP > 2.5) and membrane penetration. Derivatives with imidazo[1,2-a]pyrimidine show MIC values of 8 µg/mL against S. aureus via dual inhibition of folate and fatty acid biosynthesis pathways .

Q. What QSAR models correlate substituent effects with bioactivity?

- Methodology: Use PLS regression to link descriptors (e.g., polar surface area, molar refractivity) with IC₅₀ values. A model with R² = 0.89 identifies electron-withdrawing groups at the 3-position as critical for kinase inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.